molecular formula C6H3ClF2 B074746 1-Chloro-3,5-difluorobenzene CAS No. 1435-43-4

1-Chloro-3,5-difluorobenzene

Cat. No. B074746
Key on ui cas rn: 1435-43-4
M. Wt: 148.54 g/mol
InChI Key: RFKBODCWHNDUTJ-UHFFFAOYSA-N
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Patent
US07176334B2

Procedure details

A 4-neck, 500 mL flask was equipped with a mechanical stirrer, a glass stopper, a rubber septum and a condenser with an inert gas inlet. To this flask was added, in order, tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3) (25 mg, 0.01 mol %), 1,1′-bis(diphenylphosphino)ferrocene (dppf) (46 mg, 0.03 mol %), sodium tert-butoxide (37 g, 1.4 eq, xylenes (90 mL), 1-chloro-3,5-difluorobenzene (49.2 g, 0.33 mol) and benzophenone imine (50 g, 0.28 mol). The mixture was refluxed for 8 hours until GC analysis confirmed that the benzophenone imine had been consumed. The reaction mixture was cooled slightly, and 150 mL of 2M HCl was added slowly to the reaction mixture with some gas evolution and the mixture was refluxed with sufficient agitation for 45 minutes. While still warm, the reaction mixture was put in a separatory funnel and the aqueous layer was collected. An additional 90 mL of xylenes was added to the separatory funnel and the organic layer was washed with 4×100 mL 1M HCl. The acidic fractions were combined and made alkaline with aqueous conc ammonium hydroxide. The free amine was extracted with 250 mL methyl tert-butyl ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to yield the expected product in 89% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
catalyst
Reaction Step Two
Quantity
46 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
xylenes
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Cl[C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[C:10]([F:15])[CH:9]=1.C(=[NH:29])(C1C=CC=CC=1)C1C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[F:15][C:10]1[CH:9]=[C:8]([CH:13]=[C:12]([F:14])[CH:11]=1)[NH2:29] |f:0.1,4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
49.2 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1)F)F
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
25 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
46 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
xylenes
Quantity
90 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-neck, 500 mL flask was equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 hours until GC analysis
Duration
8 h
CUSTOM
Type
CUSTOM
Details
had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled slightly
ADDITION
Type
ADDITION
Details
150 mL of 2M HCl was added slowly to the reaction mixture with some gas evolution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed with sufficient agitation for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
While still warm
CUSTOM
Type
CUSTOM
Details
the reaction mixture was put in a separatory funnel
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
ADDITION
Type
ADDITION
Details
An additional 90 mL of xylenes was added to the separatory funnel
WASH
Type
WASH
Details
the organic layer was washed with 4×100 mL 1M HCl
EXTRACTION
Type
EXTRACTION
Details
The free amine was extracted with 250 mL methyl tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(N)C=C(C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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